Hexadecylphosphoethanolamine

Beschreibung

Eigenschaften

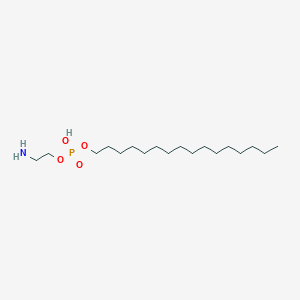

Molekularformel |

C18H40NO4P |

|---|---|

Molekulargewicht |

365.5 g/mol |

IUPAC-Name |

2-aminoethyl hexadecyl hydrogen phosphate |

InChI |

InChI=1S/C18H40NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19/h2-19H2,1H3,(H,20,21) |

InChI-Schlüssel |

BQISFTKVULMCDX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OCCN |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Hexadecylphosphoethanolamine

Established Synthetic Routes for Hexadecylphosphoethanolamine

The synthesis of this compound has been approached through several established chemical routes, primarily involving the phosphorylation of hexadecanol (B772). A common method involves a multi-step process that includes phosphorylation, ring closure, and subsequent ring opening.

One documented synthesis begins with the reaction of hexadecanol with phosphorus oxychloride in the presence of a tertiary amine base like triethylamine (B128534). This initial step forms a phosphoryl dichloride intermediate. The temperature of this phosphorylation step can be critical to achieving good yields, with some procedures recommending an increase to 25°C. rsc.org Following the phosphorylation, the intermediate is reacted with ethanolamine (B43304), also in the presence of triethylamine, which leads to the formation of a cyclic phosphate (B84403) intermediate. umich.edu The final step involves the acidic cleavage of this cyclic structure to yield this compound. rsc.orgumich.edu

Another described method involves dissolving hexadecanol and triethylamine in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). umich.edu This solution is then added dropwise to a solution of phosphorous oxychloride in THF at a low temperature, typically around -10°C, maintained by an ice-salt bath. umich.edu After allowing the reaction to proceed, a solution of ethanolamine and triethylamine in THF is added to the mixture. umich.edu The resulting triethylamine hydrochloride precipitate is removed by filtration, and the filtrate, containing the desired product, is then subjected to an acidic workup with acetic acid and water to isolate the this compound. umich.edu

A simplified overview of a typical reaction scheme is presented below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Hexadecanol, Phosphorus oxychloride | Triethylamine, THF, -10°C to 25°C | Hexadecylphosphoryl dichloride |

| 2 | Hexadecylphosphoryl dichloride, Ethanolamine | Triethylamine, THF | Cyclic phosphate intermediate |

| 3 | Cyclic phosphate intermediate | Acetic acid, Water | This compound |

This compound as an Intermediate in Phospholipid Analogue Synthesis

This compound serves as a fundamental intermediate in the synthesis of various phospholipid analogues, particularly N-alkyl derivatives and phosphocholines. karger.com Its structure, featuring a primary amine on the ethanolamine headgroup, provides a reactive site for further chemical modifications.

A key application of this compound is in the synthesis of hexadecylphosphocholine (also known as miltefosine), an important ether lipid analogue with various biological activities. nih.gov The synthesis of hexadecylphosphocholine from this compound is achieved through exhaustive methylation of the primary amine. This is typically carried out by reacting this compound with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide. umich.edu The reaction is often performed in a mixture of methanol (B129727) and dichloromethane (B109758) at a controlled temperature, for instance, 35°C, and may require an extended reaction time of up to 72 hours in the dark to ensure complete conversion to the quaternary ammonium (B1175870) salt of the phosphocholine (B91661) headgroup. umich.edu

The use of this compound as a precursor allows for the systematic synthesis of a variety of ether-linked phosphocholine analogues, which are valuable tools in studying lipid metabolism and cell signaling pathways. nih.govnih.gov

Synthesis of Modified this compound Derivatives for Research Applications

The chemical versatility of this compound makes it a valuable starting material for the synthesis of a range of modified derivatives for specific research applications, including drug delivery and the study of membrane biophysics. nih.govplos.orgnih.govsemanticscholar.org These modifications often target the primary amine of the ethanolamine headgroup to introduce new functionalities.

N-Acyl Derivatives:

One common modification is the N-acylation of the ethanolamine moiety. This involves reacting this compound with an activated carboxylic acid, such as an acyl chloride or anhydride, to form an amide linkage. rsc.orgbeilstein-journals.org This reaction can be used to attach a variety of acyl chains to the headgroup, thereby altering the physicochemical properties of the phospholipid, such as its hydrophobicity and its ability to form different lipid assemblies. The synthesis of N-acyl amide natural products often utilizes biocatalytic methods, which could be adapted for the modification of this compound. rsc.orgnih.govnih.gov

Fluorescently and Radiolabeled Derivatives:

For research purposes that require tracking the molecule within biological systems, fluorescently labeled or radiolabeled derivatives of this compound can be synthesized. While specific examples starting directly from this compound are not extensively detailed in the provided search results, general principles of labeling can be applied.

Fluorescent Labeling: A fluorescent probe, such as a dansyl group, can be attached to the primary amine of this compound. For instance, N-dansyl-hexadecyl-phosphoethanolamine can be synthesized and used in resonance energy transfer (RET) studies to investigate lipid-protein interactions. researchgate.net The synthesis would typically involve reacting this compound with dansyl chloride in a suitable solvent and under basic conditions.

Radiolabeling: Radiolabeling can be achieved by incorporating a radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the this compound molecule. pharmaron.commoravek.comxenotech.com This could be accomplished by starting the synthesis with a radiolabeled precursor, for example, radiolabeled hexadecanol. Alternatively, if a suitable precursor is not available, a later-stage intermediate could be radiolabeled. moravek.com Radioiodination is another technique that can be used to introduce radioactive iodine isotopes into molecules for imaging and therapeutic applications. nih.gov

The table below summarizes some potential modified derivatives of this compound and their research applications.

| Derivative Type | Modification | Potential Research Application |

| N-Acyl Derivative | Acylation of the primary amine with various fatty acids | Studying the influence of headgroup structure on membrane properties; development of novel biomaterials. |

| Fluorescently Labeled | Attachment of a fluorescent probe (e.g., dansyl) to the amine group | Investigating lipid-protein interactions and membrane dynamics through fluorescence spectroscopy and microscopy. researchgate.net |

| Radiolabeled | Incorporation of a radioisotope (e.g., ¹⁴C, ³H) | Tracing the metabolic fate and distribution of the lipid in biological systems. pharmaron.commoravek.comxenotech.com |

| Phosphocholine Analogue | Exhaustive methylation of the primary amine | Studying the biological activities of ether lipids and their roles in cell signaling. umich.edunih.gov |

These synthetic modifications allow for the creation of a diverse library of this compound derivatives, each tailored for specific research questions in the fields of biochemistry, cell biology, and pharmacology.

Investigation of Hexadecylphosphoethanolamine in Cellular and Molecular Lipid Metabolism

Analysis of Hexadecylphosphoethanolamine's Influence on Phosphatidylcholine Biosynthesis Pathways

Phosphatidylcholine (PC) is a crucial phospholipid in eukaryotic cells, essential for membrane structure and cellular signaling. caldic.com Its synthesis primarily occurs through two main routes: the CDP-choline pathway (also known as the Kennedy pathway) and the phosphatidylethanolamine (B1630911) (PE) methylation pathway. rutgers.edu The CDP-choline pathway involves the conversion of choline (B1196258) to phosphocholine (B91661), which is then converted to CDP-choline by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase (CCT). caldic.comrutgers.edu Research into lysophospholipid analogues has revealed that the structure of the polar head group is a critical determinant of their biological activity, particularly their ability to interfere with PC synthesis. nih.gov Studies have shown that for certain lysophospholipid analogues to inhibit PC biosynthesis, the presence of a choline head group is essential. caldic.comoup.com this compound, which possesses an ethanolamine (B43304) head group instead of a choline head group, has been shown to be inactive as an inhibitor of PC synthesis. caldic.comoup.com

CTP:phosphocholine cytidylyltransferase (CCT) is the key regulatory enzyme in the de novo synthesis of phosphatidylcholine via the CDP-choline pathway. caldic.comoup.com The activity of CCT is modulated by its translocation from the cytosol to cell membranes, where it becomes active. nih.govnih.gov Certain phospholipid analogues, such as hexadecylphosphocholine, exert their inhibitory effect on PC biosynthesis by preventing this necessary translocation of CCT to membranes. nih.govnih.gov However, this inhibitory action is highly dependent on the molecular structure of the analogue, specifically its polar head group. nih.gov

Investigations have demonstrated that this compound does not significantly inhibit CTP:phosphocholine cytidylyltransferase. nih.gov Unlike its choline-containing counterpart, hexadecylphosphocholine, which causes a marked inhibition of CCT activity, this compound is largely ineffective in this regard. nih.gov This lack of activity underscores the structural specificity required to modulate the function of CCT, with the ethanolamine group failing to confer the inhibitory properties associated with the choline group. caldic.comnih.govoup.com

The inhibitory effect of lysophospholipid analogues on phosphatidylcholine (PC) synthesis is strongly dependent on the chemical nature of both their alkyl side chain and their polar head group. nih.gov When comparing analogues with the same hexadecyl (16-carbon) alkyl chain but different polar heads, a clear structure-activity relationship emerges.

Hexadecylphosphocholine, which contains a choline head group, is a potent inhibitor of PC biosynthesis. nih.gov In stark contrast, this compound and hexadecylphosphoserine show negligible inhibitory activity on the same pathway. caldic.comnih.gov This demonstrates that the choline moiety is a critical structural feature for the inhibition of the rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT). nih.govoup.com The difference in inhibitory potency is not attributed to variations in cellular uptake of the analogues or to inhibition of choline uptake itself. nih.gov

Table 1: Comparative Inhibitory Effect of Lysophospholipid Analogues on Phosphatidylcholine Biosynthesis

| Compound | Polar Head Group | Relative Inhibitory Potency on PC Synthesis |

| Hexadecylphosphocholine | Choline | Very Strong (>>) |

| This compound | Ethanolamine | Equal/Negligible (=) |

| Hexadecylphosphoserine | Serine | Equal/Negligible (=) |

This table illustrates the relative inhibitory strength based on findings that hexadecylphosphocholine is a significantly more potent inhibitor of phosphatidylcholine biosynthesis than this compound and hexadecylphosphoserine. nih.gov

Cellular Responses to this compound Exposure in Vitro

The cellular response to lysophospholipid analogues is often directly linked to their ability to interfere with critical metabolic pathways, such as phospholipid synthesis. oup.com The antiproliferative and pro-apoptotic effects of many of these compounds are correlated with their capacity to inhibit phosphatidylcholine (PC) production. oup.com

A consistent correlation has been established between the inhibition of PC biosynthesis and the cessation of cell proliferation. oup.com Lysophospholipid analogues that effectively block the synthesis of PC, a major component of cell membranes, typically display strong antiproliferative properties. nih.gov The ability of these analogues to halt cell growth is critically dependent on the choline head group, which is necessary for the inhibition of CCT, the rate-limiting enzyme in PC synthesis. oup.com

Because this compound does not effectively inhibit PC biosynthesis, it is also not an active inhibitor of cell proliferation. caldic.comoup.com Its structural difference from potent antiproliferative analogues like hexadecylphosphocholine, specifically the absence of the choline head group, renders it unable to induce a significant blockade of cell growth. oup.com

Programmed cell death, or apoptosis, is a regulated cellular process that can be initiated by various stimuli, including the disruption of essential metabolic pathways. wou.edumdpi.com The induction of apoptosis by certain alkyl-lysophospholipids is considered to be mediated by their inhibition of PC synthesis. caldic.comresearchgate.net This inhibition can lead to downstream effects, such as an accumulation of pro-apoptotic ceramides. caldic.com

The choline head group of these lysophospholipids is essential for both the inhibition of CCT and the subsequent induction of apoptosis. caldic.comoup.com Studies have confirmed that this compound, which lacks this choline moiety, is not active as an inducer of cell death. caldic.comoup.comresearchgate.net Consequently, it does not trigger the apoptotic pathways that are activated by its choline-containing counterparts. caldic.com

Membrane Biochemistry and Biophysical Studies Involving Hexadecylphosphoethanolamine

Interactions of Hexadecylphosphoethanolamine with Biological and Model Membranes

This compound belongs to the broader class of lysophospholipid analogues, which are known to interact with cellular membranes due to their amphipathic nature. These interactions are fundamental to their biological effects. The structure of these analogues, featuring a single alkyl chain and a polar head group, facilitates their insertion into the lipid bilayer of both biological and artificial model membranes.

Research comparing various lysophospholipid analogues has highlighted the critical role of the polar head group in determining the specific nature of these interactions. For instance, studies on trypanosomatid parasites revealed that analogues with a choline (B1196258) head group were potent inhibitors of phosphatidylcholine biosynthesis and effective inducers of cell death. In contrast, this compound, with its ethanolamine (B43304) head group, was found to be inactive in these respects. This demonstrates that subtle changes in the head group structure can dramatically alter the compound's interaction with cellular machinery and its resulting biological activity.

The presence of phosphatidylethanolamines (PE) in general within a membrane can enhance the binding of certain peripheral proteins. nih.gov For example, G protein alpha-subunits show increased binding to model membranes that contain nonlamellar-prone phospholipids (B1166683) like PE. nih.gov This suggests that the ethanolamine head group can create or stabilize membrane environments conducive to specific protein-lipid interactions, a principle that may extend to the behavior of this compound when incorporated into a bilayer. These interactions are crucial for cellular localization and signal transduction pathways. nih.gov

The physical insertion of molecules like this compound into membranes is often studied using model systems such as liposomes and supported lipid bilayers. nsf.gov Techniques like neutron and X-ray scattering can provide detailed information on how these exogenous lipids integrate into the membrane and affect its structure. rsc.org The initial binding is often driven by electrostatic interactions between the compound and the membrane surface, followed by the insertion of the hydrophobic alkyl chain into the core of the bilayer. frontiersin.org

Influence on Membrane Organization and Dynamics

The lateral organization of lipids into domains, often called "lipid rafts," is essential for compartmentalizing cellular processes. nih.gov These domains are typically enriched in sphingolipids and cholesterol. nih.gov The introduction of a compound like this compound could potentially alter the stability, size, or composition of these microdomains, thereby influencing the signaling platforms they support. For instance, ether lipids, which share structural similarities, are known to be important for the organization and stability of cholesterol-enriched microdomains. mdpi.com

This compound Derivatives as Biophysical Probes

The unique properties of this compound have been exploited by chemically modifying it to create powerful tools for biophysical research. By attaching reporter groups, such as fluorescent dyes, scientists can create probes that provide detailed information about membrane environments and enzyme activities.

A prominent derivative used in research is N-dansylated this compound. This compound features a dansyl group attached to the ethanolamine head group. The dansyl group is a highly environment-sensitive fluorophore. Its fluorescence emission spectrum, particularly the wavelength of maximum emission (λmax) and quantum yield, changes significantly depending on the polarity of its surroundings.

This property is highly valuable for studying membrane interactions. When the dansylated probe is in an aqueous solution, it is exposed to a highly polar environment, and its fluorescence is typically weak. However, upon partitioning into the hydrophobic interior of a lipid bilayer, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength (a "blue shift"). nih.gov This phenomenon allows researchers to monitor the binding and insertion of the probe into membranes in real-time.

Studies have utilized long-chain tethered dansylamides to estimate the critical micelle concentration (CMC) of various surfactants and bile salts. nih.gov The significant solvatochromism of these probes, with large red shifts in emission when moving from nonpolar solvents like hexane (B92381) to polar water, underscores their sensitivity. nih.gov This sensitivity makes them excellent tools for detecting subtle changes in membrane structure, such as the formation of premicellar aggregates. nih.gov

Table 1: Fluorescence Properties of Dansyl-Based Probes

| Property | Observation | Significance |

|---|---|---|

| Environmental Sensitivity | Fluorescence emission is highly dependent on solvent polarity. | Allows for the study of probe partitioning between aqueous and hydrophobic (membrane) phases. |

| Fluorescence Enhancement | Intensity increases upon moving from a polar to a nonpolar environment. | Signals the insertion of the probe into a lipid bilayer. |

| Emission Blue Shift | The wavelength of maximum emission decreases in a nonpolar environment. | Provides further evidence of the probe's localization within the membrane core. nih.gov |

| Solvatochromism | A long-chain dansylamide (B1669799) showed a red shift of ~4000 cm⁻¹ from hexane to water. | Demonstrates high sensitivity to environmental polarity. nih.gov |

Derivatives of this compound are also instrumental in the study of interfacial enzyme kinetics, particularly for enzymes that act on membrane lipids, such as phospholipases. One such probe is 1-hexadecanoyl-2-(10-N-dansylamino-decanoyl)-sn-glycero-3-phosphoethanolamine (HDNS), a fluorescent phospholipid analogue.

This substrate analogue is used in assays to measure the activity of enzymes like phospholipase A2 (PLA2). researchgate.net In its intact form within a membrane, the dansyl fluorophore's emission can be measured. When an enzyme like PLA2 hydrolyzes the ester bond at the sn-2 position, the dansylated fatty acid is released from the phospholipid. This cleavage event alters the local environment of the dansyl group, leading to a change in the fluorescence signal.

By continuously monitoring this change in fluorescence, researchers can track the progress of the enzymatic reaction in real-time. This provides a powerful method for determining kinetic parameters of membrane-bound enzymes, which are traditionally difficult to study using conventional solution-based assays. researchgate.net This technique allows for detailed analysis of how factors like calcium binding, substrate presentation in the membrane, and protein structural features influence the catalytic cycle. researchgate.net

Comparative Phospholipidomics and Lipid Signaling Research with Hexadecylphosphoethanolamine

Integration into Targeted Lipidomics Approaches

Targeted lipidomics aims to accurately quantify specific lipid molecules within a biological sample to understand their roles in various physiological and pathological processes. premierbiosoft.com This approach offers high sensitivity and specificity, making it possible to measure even low-abundance lipids. premierbiosoft.com The integration of compounds like hexadecylphosphoethanolamine into these methods relies on sophisticated analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov

Methodologies for targeted lipidomics are meticulously developed to overcome challenges such as the vast structural diversity and the presence of numerous isomeric and isobaric species. sciex.com The process involves using a Multiple Reaction Monitoring (MRM) mode, which allows for the specific detection and quantification of a predefined list of lipid molecules. premierbiosoft.com For accurate quantification, a comprehensive internal standard (IS) strategy is employed to correct for variations during sample preparation and analysis. premierbiosoft.com

In the context of this compound, a targeted approach would classify it within the broader category of phosphatidylethanolamines (PE). Researchers can build specific methods to target a panel of lipids, including various PE species with different fatty acid compositions. sciex.com Sample preparation is a critical step, with methods like liquid-liquid extraction (LLE) using solvents such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) being employed to isolate lipids from complex biological matrices like plasma or tissue. nih.gov SPE is particularly useful for fractionating specific lipid classes, which can enhance the detection of less abundant species. nih.gov The robustness of these methods is demonstrated by good reproducibility, with within-run and between-run variability often ranging between 2.1% and 13.3%. nih.gov

| Lipid Class | Lipid Subclass Example | Role in Targeted Analysis | Common Analytical Technique |

|---|---|---|---|

| Glycerophospholipids | Phosphatidylethanolamine (B1630911) (PE) | Quantified as part of membrane composition and signaling precursor studies. Specific species like this compound are resolved. | LC-MS/MS |

| Glycerophospholipids | Phosphatidylcholine (PC) | Measured to assess membrane integrity and metabolic pathways like the CDP-choline pathway. caldic.com | LC-MS/MS |

| Fatty Acyls | Polyunsaturated Fatty Acids (PUFAs) | Analyzed as precursors to eicosanoids and key components of phospholipids (B1166683) involved in signaling. nih.gov | LC-MS/MS, GC-MS |

| Fatty Acyls | Eicosanoids | Targeted for their roles as potent signaling molecules in inflammation. nih.gov | LC-MS/MS |

| Sphingolipids | Ceramides (Cer) | Quantified due to their involvement in signaling cascades related to apoptosis and cell stress. frontiersin.org | LC-MS/MS |

Assessment of this compound in Lipid Homeostasis Perturbations

Lipid homeostasis is the process by which cells maintain a stable composition and distribution of lipids across their various membranes and organelles. nih.govnih.gov Perturbations in this delicate balance can lead to cellular dysfunction, growth arrest, or cell death. caldic.com The study of specific phospholipids like this compound in the context of such disturbances provides insight into the adaptive mechanisms that maintain cellular viability. nih.govnih.gov

Research using model organisms like yeast has been instrumental in understanding lipid homeostasis. nih.govnih.gov By genetically rewiring phospholipid synthesis—for example, by redirecting the production of major phospholipids like phosphatidylethanolamine (PE) and phosphatidylcholine (PC) to specific organelles—scientists can create controlled perturbations. nih.govnih.gov The cell's ability to survive these changes depends on its capacity for homeostatic adaptation and efficient lipid transport between organelles. nih.govnih.gov Such studies have identified key genes involved in the transcriptional regulation of lipid metabolism and transport that are crucial for adapting to these "lipostatic" perturbations. nih.govnih.gov

When the homeostasis of major phospholipids is disturbed, cells initiate adaptive responses. For instance, inhibiting the primary pathway for PC synthesis can trigger a remodeling of fatty acids in other phospholipids as a compensatory mechanism. nih.gov The role of PE, the class to which this compound belongs, is central to these processes. It is a major component of cellular membranes, and its synthesis and distribution are tightly regulated. nih.govnih.gov Perturbing PE homeostasis can impact membrane integrity and trigger signaling pathways related to cell stress and survival. caldic.com Systemic breakdowns in lipid homeostasis have been shown to lead to severe phenotypes, including developmental arrest and death in model organisms like C. elegans. frontiersin.org

| Experimental Model | Type of Perturbation | Observed Homeostatic Response | Key Finding |

|---|---|---|---|

| Yeast (S. cerevisiae) | Rewiring PE and PC synthesis to specific organelles. nih.govnih.gov | Dependence on genes for lipid transport (e.g., Csf1) and transcriptional regulation. nih.govnih.gov | Cells can adapt to major changes in phospholipid synthesis locations, revealing key transport and regulatory factors. nih.govnih.gov |

| Mammalian Cells | Inhibition of the CDP-choline pathway for PC synthesis. caldic.com | Growth arrest and cell death (apoptosis or necrosis). caldic.com | PC homeostasis is critical for the viability of most mammalian cells. caldic.com |

| Hepatocytes | Overexpression of the PE methylation pathway. caldic.com | Perturbation of PC homeostasis, leading to cell death. caldic.com | The balance between different phospholipid synthesis pathways is crucial for cell survival. caldic.com |

| C. elegans | RNAi knockdown of fatty acid elongation enzyme (LET-767). frontiersin.org | Initial changes in storage lipids followed by fatal developmental arrest in the next generation. frontiersin.org | Systemic lipid metabolism perturbation can have delayed but catastrophic organismal effects. frontiersin.org |

Analysis of Potential Roles in Intracellular Signaling Pathways

Phospholipids are not merely structural components of membranes; they are also critical players in intracellular signaling. longdom.org They can act as precursors to second messengers or participate directly in signaling cascades that regulate cell fate. nih.gov Phosphatidylethanolamine (PE) species, including this compound, are implicated in several key signaling pathways, most notably ferroptosis. dovepress.com

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. dovepress.comfrontiersin.org A critical step in this pathway involves the modification of PE. Enzymes such as Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) are key regulators. dovepress.com ACSL4 facilitates the attachment of polyunsaturated fatty acids (PUFAs), like arachidonic acid (AA), to coenzyme A, which are then esterified to PE by LPCAT3. dovepress.com The resulting AA-PE molecules are highly susceptible to lipid peroxidation, which ultimately leads to membrane damage and cell death. dovepress.com Therefore, the abundance and acyl chain composition of PE can directly influence a cell's sensitivity to ferroptosis.

Beyond ferroptosis, phospholipids are central to other signaling systems. The enzyme Phospholipase C-γ (PLC-γ), when activated by receptor tyrosine kinases, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two vital second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov While this pathway is best known for involving phosphoinositides, the generation of DAG from other phospholipids like PC also contributes to the activation of Protein Kinase C (PKC), a crucial signaling node. nih.gov Furthermore, Phosphoinositide 3-kinase (PI-3-K) phosphorylates lipids to generate signaling molecules like PtdIns(3,4,5)P3, which are critical for cell survival signaling. nih.gov These pathways highlight the broader principle that the lipid composition of membranes, including the presence of specific PE species, is integral to the regulation of cell proliferation, differentiation, and apoptosis. creative-diagnostics.com

| Signaling Pathway | Key Protein/Enzyme | Role of Phospholipids (PE or related) | Cellular Outcome |

|---|---|---|---|

| Ferroptosis | ACSL4 / LPCAT3 | Esterification of PUFAs onto PE, creating peroxidation-sensitive lipids (e.g., AA-PE). dovepress.com | Iron-dependent cell death. dovepress.com |

| Ferroptosis Suppression | Glutathione Peroxidase 4 (GPX4) | Converts toxic lipid hydroperoxides on phospholipids into non-toxic lipid alcohols. frontiersin.org | Prevention of ferroptosis. frontiersin.org |

| Receptor Tyrosine Kinase (RTK) Signaling | Phospholipase C-γ (PLC-γ) | Precursor lipids are cleaved to generate second messengers (IP3, DAG). nih.gov | Activation of Protein Kinase C (PKC), release of intracellular calcium. nih.gov |

| MAP Kinase Pathway | Raf / MEK / ERK | Membrane-associated proteins like Ras are activated, initiating the kinase cascade. The lipid environment is crucial for this localization and activation. creative-diagnostics.com | Regulation of cell proliferation and differentiation. creative-diagnostics.com |

| PI-3-Kinase Signaling | PI-3-K / Akt | Phosphorylation of phosphoinositides to create docking sites for signaling proteins like Akt. nih.gov | Promotion of cell survival and growth. nih.gov |

Advanced Analytical Methodologies for Hexadecylphosphoethanolamine Detection and Quantification in Research

Chromatographic Techniques

Chromatographic methods are fundamental to the analysis of complex lipid mixtures, providing the necessary separation of analytes prior to detection. For phosphoethanolamines, including hexadecylphosphoethanolamine, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Traditionally, GC-MS has been utilized for the analysis of plasmalogens, a class of glycerophospholipids that includes phosphoethanolamine-containing species. nih.gov However, this technique often requires derivatization of the analyte to increase its volatility and thermal stability, a necessary step for gas-phase analysis. While effective, GC-MS may not always distinguish between individual molecular species. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The advent of LC coupled with tandem mass spectrometry (LC-MS/MS) has revolutionized lipidomics. This technique is highly sensitive and selective, making it well-suited for the analysis of phosphoethanolamines in complex biological samples. jst.go.jp LC-MS/MS methods can quantify numerous individual phosphoethanolamine plasmalogens in biological matrices like red blood cells. nih.gov

Different LC approaches can be employed. Reversed-phase chromatography separates lipids based on their acyl chain length and degree of unsaturation. nih.gov This allows for the resolution of structural and positional isomers. nih.govnih.gov Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique, particularly for the separation of polar compounds like phosphoethanolamines. researchgate.netjst.go.jp HILIC can effectively separate various highly polar compounds, and when coupled with MS, it provides a powerful tool for quantitative bioanalysis. researchgate.net The use of an amide-type HILIC column, for instance, is stable across a wide pH range and can achieve good retention and separation of negatively charged phosphates under alkaline conditions. jst.go.jp

A significant advantage of LC-MS is its ability to provide detailed structural information through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic spectrum of product ions. nih.govnih.gov This fragmentation pattern acts as a fingerprint for the molecule, enabling its confident identification and quantification.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of lipids like this compound. These methods analyze the interaction of molecules with electromagnetic radiation. universalclass.com

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS is a cornerstone of lipid analysis due to its high sensitivity and ability to determine the molecular weight and elemental composition of a compound. mdpi.commdpi.com High-resolution mass spectrometry, such as that performed with an Orbitrap mass analyzer, can deliver the elemental composition of ions with high mass accuracy. nih.govnih.gov Tandem mass spectrometry (MS/MS) is crucial for structural analysis, providing insights into the fatty acid composition of phospholipids (B1166683). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. universalclass.comnih.gov While MS excels in sensitivity, NMR is highly quantitative and can provide unique structural insights, making the two techniques highly complementary. mdpi.comnih.gov For instance, ³¹P-NMR spectroscopy is particularly useful for the analysis of phospholipids due to the presence of the phosphorus atom in their headgroup. ehu.es

Interactive Data Table: Comparison of Analytical Techniques for Phosphoethanolamine Analysis

| Technique | Principle | Advantages | Disadvantages | Common Application |

| GC-MS | Separation by volatility, detection by mass | High resolution, established libraries | Requires derivatization, may not resolve all species | Analysis of plasmalogens nih.gov |

| LC-MS/MS | Separation by polarity/hydrophobicity, detection by mass | High sensitivity and specificity, detailed structural info | Matrix effects can be a challenge | Quantitative analysis in biological matrices nih.govjst.go.jp |

| NMR | Nuclear spin in a magnetic field | Non-destructive, highly quantitative, structural detail | Lower sensitivity than MS | Structural elucidation, quantitative analysis mdpi.comnih.gov |

| IR | Vibrational transitions of functional groups | Provides functional group information, non-destructive | Lower specificity for individual lipids in mixtures | General lipid profiling mdpi.com |

Method Validation, Accuracy, and Precision in Complex Biological Matrices

The analysis of this compound in biological matrices such as plasma, urine, or tissue extracts is challenging due to the inherent complexity of these samples. nih.govacs.org Therefore, rigorous method validation is essential to ensure the reliability of the analytical data. nih.gov Key validation parameters include accuracy, precision, selectivity, linearity, and stability. upce.cz

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurement. acs.org For lipid analysis in biological matrices, accuracy and precision are typically assessed by analyzing spiked samples at different concentrations. acs.org Inter-day and intra-day precision are evaluated to determine the method's reproducibility over time. acs.org Acceptable relative standard deviation (RSD) values are typically sought, often within 15-20% for biological assays. acs.org

Matrix Effects: The various components of a biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. acs.org These matrix effects can significantly impact the accuracy and precision of quantification. To mitigate this, stable isotope-labeled internal standards are often used. upce.cz These standards are chemically identical to the analyte but have a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Recovery and Linearity: The efficiency of the extraction procedure, known as recovery, must also be evaluated to ensure that a consistent and known amount of the analyte is being analyzed. acs.orgacs.org Linearity is established by creating a calibration curve with a series of standards of known concentrations. A good linear range, often spanning several orders of magnitude, is crucial for accurate quantification across a wide range of concentrations. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net These parameters are critical for determining the sensitivity of the analytical method. jst.go.jpacs.org

A summary of validation parameters for a hypothetical LC-MS/MS method for a related phosphoethanolamine in human plasma is presented below.

Interactive Data Table: Example Validation Parameters for Phosphoethanolamine Analysis in Plasma

| Parameter | Description | Typical Acceptance Criteria | Example Finding for a PE Derivative jst.go.jp |

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 | 0.9995 |

| Accuracy | Closeness to the true value | 85-115% | 95-107% |

| Intra-day Precision (RSD) | Reproducibility within the same day | < 15% | < 6.3% |

| Inter-day Precision (RSD) | Reproducibility across different days | < 15% | < 6.6% |

| LOD | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3 | 0.052 µM |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10 | 0.17 µM |

By employing these advanced and rigorously validated analytical methodologies, researchers can confidently detect and quantify this compound and other related lipids, paving the way for a deeper understanding of their roles in health and disease.

Emerging Research Perspectives and Future Avenues

Elucidating Uncharacterized Biochemical Roles or Interactions

A primary focus of ongoing research is to delineate the precise biochemical pathways and molecular interactions involving hexadecylphosphoethanolamine. Unlike other lysophospholipid analogues (LPAs), which have demonstrated clear mechanisms of action, the role of this compound is less defined.

Key Research Findings:

Differential Activity in Phosphatidylcholine (PC) Biosynthesis: Studies have shown that the choline (B1196258) headgroup is critical for the antiproliferative effects of many LPAs, which often act by inhibiting CTP:phosphocholine (B91661) cytidylyltransferase (CCT), a key enzyme in the PC biosynthesis pathway. oup.com In contrast, this compound has been found to be inactive as an inhibitor of this pathway and does not induce cell death through this mechanism. oup.com This stark difference in activity, despite its structural similarity to active compounds like hexadecylphosphocholine, points to a significant uncharacterized role dependent on its ethanolamine (B43304) headgroup.

Interaction with Cellular Membranes and Proteins: As a lipid molecule, this compound has the potential to interact with a wide array of subcellular structures. oup.com Its influence on membrane dynamics, lipid raft formation, and interaction with membrane-bound proteins remains a significant area for investigation. The nature of its headgroup likely dictates a unique set of binding partners compared to its choline-containing counterparts.

Potential Role in Ether Lipid Remodeling: Some related compounds have been found to inhibit enzymes involved in ether-lipid remodeling, such as alkyl-specific acyl-CoA-acyltransferase. oup.com However, a direct correlation between this inhibition and effects on cell growth has not been firmly established, representing another avenue for future studies with this compound.

Future research must therefore pivot to explore alternative mechanisms. Investigations could focus on its potential role as a signaling molecule in pathways independent of PC synthesis, its metabolism into other bioactive lipids, or its interaction with specific receptors or enzymes that recognize the phosphoethanolamine moiety.

Exploration of Novel Derivatives for Enhanced or Specific Biological Activity

A promising future direction in the study of this compound involves the synthesis and evaluation of novel derivatives. By systematically modifying its chemical structure, researchers aim to create new compounds with enhanced potency, greater target specificity, or entirely new biological functions. ekb.eg This approach is a cornerstone of modern medicinal chemistry and drug discovery. ekb.egnih.gov

Strategies for Derivative Development:

Modification of the Alkyl Chain: The 16-carbon hexadecyl chain can be altered in length, saturation (introducing double or triple bonds), or by adding functional groups. Research on other lipid-like molecules has shown that elongating or modifying the hydrophobic chain can significantly increase biological activity, such as antimicrobial effects. mdpi.com

Alteration of the Headgroup: The ethanolamine headgroup is a key determinant of the molecule's properties. oup.com Derivatives could be created by substituting it with other small polar groups to explore how this change affects interactions with biological targets.

Modification of the Phosphate (B84403) Linker: The phosphate group can be esterified or converted to a more stable phosphonate (B1237965) or other phosphate mimics. This can alter the molecule's chemical stability and its interaction with phosphatases and kinases.

The goal of creating these derivatives is to generate a library of related compounds that can be screened for various biological activities, including anticancer, antimicrobial, or anti-inflammatory properties. ekb.egnih.gov In silico molecular docking studies can be employed beforehand to predict which derivatives might have favorable interactions with specific biological targets, thereby guiding synthetic efforts. rsc.org

Computational Modeling and Simulation Studies of this compound Interactions in Biological Systems

Computational modeling has emerged as a powerful "third paradigm" of scientific discovery, complementing theory and experimentation. mit.edu This approach is particularly valuable for studying the complex behavior of molecules like this compound within biological systems. researchgate.net By leveraging high-performance computing, researchers can simulate molecular interactions at an atomic level, providing insights that are difficult to obtain through traditional laboratory methods alone. researchgate.nettu-dresden.detu-dresden.de

Applications in this compound Research:

Membrane Interaction Simulation: Molecular dynamics (MD) simulations can model how this compound inserts into and moves within a lipid bilayer. These simulations can reveal its effects on membrane fluidity, thickness, and curvature, and explain how it might influence the function of membrane-embedded proteins.

Protein-Ligand Docking: If a potential protein target for this compound is identified, computational docking can predict the most likely binding site and estimate the strength of the interaction. rsc.org This can help elucidate its mechanism of action and explain the observed specificity (or lack thereof).

Guiding Derivative Design: Computational tools can be used to predict how the structural modifications discussed in the previous section would affect the molecule's binding affinity and biological activity. elsevier.comresearchgate.net This allows for a more rational, hypothesis-driven approach to designing novel derivatives with enhanced properties, saving significant time and resources in the synthesis and screening process. researchgate.net

These computational approaches allow scientists to explore hypotheses, make inferences about molecular mechanisms, and evaluate complex biological phenomena in ways that are not always practical with purely experimental techniques. researchgate.net

Data Tables

Table 1: Summary of Research Findings and Future Directions

| Section | Key Findings | Future Research Avenues |

|---|---|---|

| 7.1. Uncharacterized Biochemical Roles | Inactive in the CCT-mediated PC biosynthesis pathway, unlike its choline analogue. oup.com The ethanolamine headgroup is a key determinant of its differential activity. oup.com | Investigate alternative signaling pathways, metabolism into other bioactive lipids, and interactions with specific receptors recognizing the phosphoethanolamine headgroup. |

| 7.2. Novel Derivatives | The principle of modifying a chemical scaffold can lead to enhanced or new biological activities. ekb.egmdpi.comrsc.org | Synthesize derivatives by altering the alkyl chain length/saturation, modifying the ethanolamine headgroup, or changing the phosphate linker to screen for new therapeutic properties. |

| 7.3. Computational Modeling | Computational simulations are a key tool for studying complex molecular interactions. mit.eduresearchgate.net | Use molecular dynamics to simulate membrane interactions, employ protein-ligand docking to identify binding partners, and apply in silico methods to guide the rational design of new derivatives. rsc.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexadecylphosphoserine |

| Hexadecylphosphocholine (HePC) |

| Lyso-phosphatidylcholine (Lyso-PC) |

| Edelfosine |

| Ceramide |

| N-(phosphonomethyl) glycine |

| Rapanone |

| L-ascorbic acid |

| Isosakuranetin |

| Naringenin |

Q & A

Q. What are the established methods for synthesizing hexadecylphosphoethanolamine, and how can purity be validated?

this compound is typically synthesized via phosphorylation of hexadecylethanolamine using phosphorus oxychloride (POCl₃) or other phosphorylating agents under anhydrous conditions . Key methodological considerations include:

- Solvent systems : Use of chloroform or dichloromethane to maintain reaction homogeneity.

- Reaction temperature : Controlled at 0–4°C to minimize side reactions.

- Purification : Column chromatography (e.g., silica gel) followed by recrystallization in ethanol/water mixtures.

- Purity validation : Nuclear magnetic resonance (NMR, ¹H and ³¹P) and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to confirm structural integrity and ≥95% purity .

Q. How is this compound characterized for its physicochemical properties in drug delivery studies?

Researchers employ:

- Dynamic light scattering (DLS) to assess liposomal formulation stability and particle size distribution.

- Zeta potential measurements to evaluate surface charge, which influences cellular uptake.

- Differential scanning calorimetry (DSC) to study phase transition behavior critical for membrane integration .

- Critical micelle concentration (CMC) determination via fluorescence spectroscopy using pyrene as a probe .

Q. What in vitro models are suitable for initial screening of this compound’s biological activity?

- Cancer cell lines : MDA-MB-231 (breast cancer) and A549 (lung adenocarcinoma) for cytotoxicity assays (MTT or resazurin-based viability tests).

- Lipid bilayer models : Artificial membranes (e.g., Langmuir monolayers) to study interactions with phospholipids.

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action in different cancer models be resolved?

Contradictions often arise from:

- Cell-type specificity : Variations in lipid metabolism enzymes (e.g., phospholipase D activity) may alter drug activation. Validate using siRNA knockdown models .

- Experimental design : Standardize treatment durations (e.g., 24 vs. 48 hours) and concentrations (IC₅₀ normalization).

- Multi-omics integration : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to identify pathway-specific responses .

Q. What advanced analytical techniques are used to study this compound’s pharmacokinetics in vivo?

- LC-MS/MS : Quantify plasma and tissue concentrations with isotopic labeling (e.g., deuterated analogs).

- Whole-body autoradiography : Track radiolabeled (¹⁴C) compound distribution in rodent models.

- Compartmental modeling : Use WinNonlin or NONMEM software to estimate absorption (Ka), volume of distribution (Vd), and clearance (Cl) .

Q. How can researchers optimize this compound’s efficacy in combination therapies?

- Synergy screening : Perform dose-matrix assays (e.g., Chou-Talalay method) with chemotherapeutics like doxorubicin.

- Nanoformulation : Co-encapsulate with hydrophobic drugs in liposomes (e.g., PEGylated DSPC/cholesterol carriers).

- Tumor microenvironment targeting : Integrate pH-sensitive linkers to enhance drug release in acidic tumor regions .

Methodological Challenges & Solutions

Q. What strategies address low reproducibility in this compound’s cellular uptake studies?

- Standardize lipid sourcing : Use synthetic lipids (≥99% purity) to minimize batch variability.

- Control for serum proteins : Pre-incubate formulations with fetal bovine serum (FBS) to mimic physiological conditions.

- Quantitative imaging : Confocal microscopy with fluorophore-labeled analogs (e.g., BODIPY) and automated image analysis (ImageJ) .

Q. How should researchers design experiments to differentiate this compound’s direct vs. indirect effects on lipid signaling pathways?

- Inhibitor co-treatment : Use phospholipase C (U73122) or Akt (MK-2206) inhibitors to block downstream effectors.

- Time-resolved metabolomics : Collect samples at 0, 15, 30, and 60 minutes post-treatment to map temporal lipid changes.

- CRISPR-Cas9 knockouts : Generate cell lines lacking key enzymes (e.g., sphingomyelin synthase) to isolate primary targets .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?

- Mixed-effects models : Account for inter-experiment variability using tools like R’s lme4 package.

- Cluster analysis : Group cell lines by response patterns (e.g., hierarchical clustering of IC₅₀ values).

- Bayesian meta-analysis : Pool data from multiple studies to estimate effect sizes and credibility intervals .

Q. How can conflicting results in this compound’s pro-apoptotic vs. necrotic effects be reconciled?

- Multiparametric assays : Combine caspase-3 activation (apoptosis) with LDH release (necrosis) measurements.

- Dose titration : Identify threshold concentrations where the mechanism shifts (e.g., 10 μM vs. 50 μM).

- Gene expression profiling : Use Nanostring panels to quantify apoptosis- (BAX, BCL2) and necrosis-related (RIPK1, MLKL) markers .

Ethical & Compliance Considerations

Q. What regulatory guidelines apply to preclinical studies of this compound in animal models?

- Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.

- Obtain approval from Institutional Animal Care and Use Committees (IACUC) for protocols involving tumor xenografts.

- Adhere to FDA’s Guidance for Industry: Preclinical Assessment of Investigational Cellular and Gene Therapy Products for biodistribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.